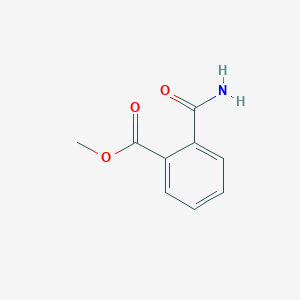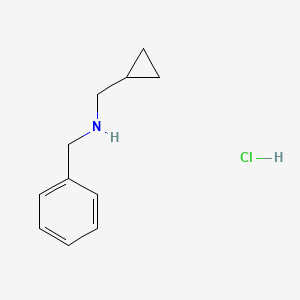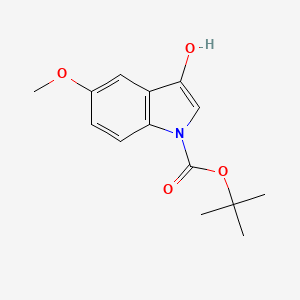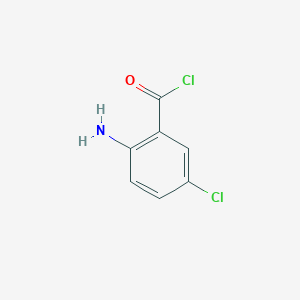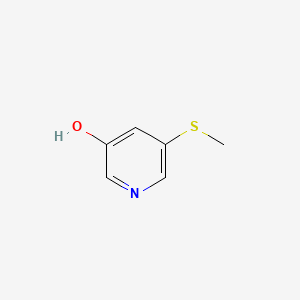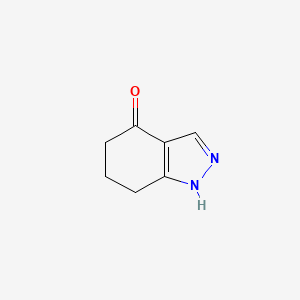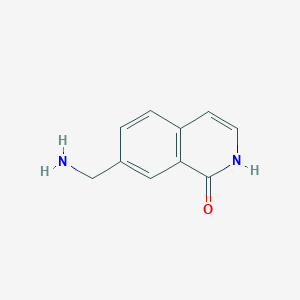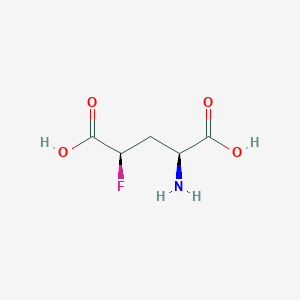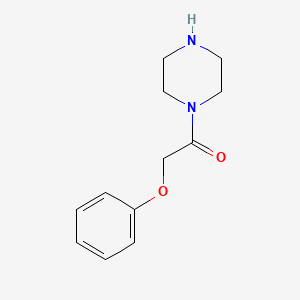
1-(Phenoxyacetyl)piperazine
Overview
Description
1-(Phenoxyacetyl)piperazine is a biochemical used for proteomics research . It has a molecular formula of C12H16N2O2 and a molecular weight of 195.18 .
Synthesis Analysis
The synthesis of piperazines, such as 1-(Phenoxyacetyl)piperazine, often involves the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis
The molecular structure of 1-(Phenoxyacetyl)piperazine is characterized by a six-membered ring containing two opposing nitrogen atoms . This structure allows for adjusting 3D geometry at the distal position of the six-membered ring .Scientific Research Applications
Antiviral Activity
1-(Phenoxyacetyl)piperazine has demonstrated antiviral potential against certain viruses. Researchers have explored its inhibitory effects on viral replication, particularly in vitro studies against RNA viruses like influenza and coronaviruses. Further investigations are needed to elucidate its mechanism of action and evaluate its efficacy in vivo .
Antimalarial Properties
The compound has been investigated for its antimalarial activity. Researchers have synthesized derivatives of 1-(Phenoxyacetyl)piperazine and evaluated their effectiveness against Plasmodium falciparum, the parasite responsible for malaria. These studies aim to identify novel antimalarial agents with reduced side effects .
Neuropharmacology
Piperazine derivatives, including 1-(Phenoxyacetyl)piperazine, exhibit interactions with neurotransmitter receptors. They may modulate neurotransmission, impacting conditions such as anxiety, depression, and schizophrenia. Investigating their binding affinity and functional effects on specific receptors is crucial for understanding their potential therapeutic applications .
Anticancer Activity
Some piperazine-based compounds possess anticancer properties. Researchers have explored the cytotoxic effects of 1-(Phenoxyacetyl)piperazine against various cancer cell lines. Mechanistic studies are ongoing to determine its impact on cell proliferation, apoptosis, and tumor growth inhibition .
Chemical Biology and Drug Design
1-(Phenoxyacetyl)piperazine serves as a valuable scaffold for designing novel drug candidates. Medicinal chemists modify its structure to create analogs with improved pharmacokinetic properties, selectivity, and bioavailability. These efforts aim to develop targeted therapies for specific diseases .
Insecticidal Potential
Piperazine derivatives have shown insecticidal activity against pests such as mosquitoes and agricultural pests. Researchers investigate their effects on insect nervous systems and explore their potential as environmentally friendly insecticides .
Mechanism of Action
Target of Action
1-(Phenoxyacetyl)piperazine is a derivative of piperazine, a class of compounds known for their wide range of biological activities . Piperazine compounds are known to act as anthelmintic agents, paralyzing parasites and allowing the host body to easily remove or expel the invading organism . .
Mode of Action
Piperazine compounds, in general, are known to mediate their anthelmintic action by paralyzing parasites . This suggests that 1-(Phenoxyacetyl)piperazine may interact with its targets in a similar manner, leading to changes in the biological state of the targets.
Biochemical Pathways
Piperazine-containing compounds are known to be involved in various biochemical reactions . The piperazine moiety is often found in drugs or in bioactive molecules due to its chemical reactivity, which facilitates its insertion into the molecule .
Pharmacokinetics
It is known that the presence of nitrogen atoms in piperazine compounds can improve the pharmacological and pharmacokinetic profiles of drug candidates, serving as hydrogen bond donors/acceptors, tuning the interactions with receptors, and increasing water solubility and bioavailability .
Result of Action
It is known that piperazine compounds, in general, have a wide range of biological activities .
Action Environment
It is known that the chemistry of piperazine affects its utility as an intestinal permeation enhancer .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-phenoxy-1-piperazin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(14-8-6-13-7-9-14)10-16-11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCPXUCNSORUCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenoxyacetyl)piperazine | |
CAS RN |
92114-37-9 | |
| Record name | 92114-37-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



